molecular formula C25H31N5O3 B2807396 N-(3-(4-methylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-64-6

N-(3-(4-methylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer: B2807396
CAS-Nummer: 892283-64-6
Molekulargewicht: 449.555
InChI-Schlüssel: JGUHPSSPZBYNHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a tetrahydroquinazoline ring, and an amide group . Piperazine rings are often found in pharmaceutical drugs due to their ability to interact with various biological targets. Tetrahydroquinazoline is a type of heterocyclic compound that also has potential biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activities

The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, akin to the core structure of "N-(3-(4-methylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide," has been explored for potential antibacterial activities. These compounds were synthesized through reactions involving 1-methylpiperazine or derivatives thereof with various chlorobenzoyl chlorides or benzotriazol derivatives. Some compounds in this category have shown promise as antileukemic agents, such as imatinib, highlighting their significant role in medicinal chemistry and pharmacological research (E. Koroleva et al., 2011).

Antitumor Potential

Research into the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones, with a focus on their potential as antitumor agents, has led to the development of compounds derived from 1,2,3,4-tetrahydroquinazoline-2,4-dioxo frameworks. These studies have shown that some synthesized compounds exhibit significant potency against human colon carcinoma and hepatocellular carcinoma cell lines, suggesting their potential utility in cancer treatment (Abeer N. Al-Romaizan et al., 2019).

Anti-Inflammatory Activities

The structural modification of gatifloxacin derivatives, including compounds similar to "this compound," has shown improved anti-inflammatory activities with comparable antibacterial activity to the parent compound, gatifloxacin. This indicates the significant potential of such modifications in developing new therapeutic agents with dual anti-inflammatory and antibacterial properties (N. Sultana et al., 2013).

Synthesis Methodology

The development of synthesis methodologies for compounds structurally related to "this compound" has been explored to optimize their production. Such research endeavors aim to improve the efficiency and yield of these compounds, making them more accessible for further pharmacological evaluation and potential therapeutic application (Reginald O. Cann et al., 2012).

Eigenschaften

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-28-14-16-29(17-15-28)12-5-11-26-23(31)20-8-9-21-22(18-20)27-25(33)30(24(21)32)13-10-19-6-3-2-4-7-19/h2-4,6-9,18H,5,10-17H2,1H3,(H,26,31)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUHPSSPZBYNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.